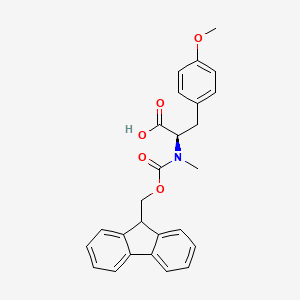
Benzyl-3-(Chlorsulfonyl)propanoat
Übersicht
Beschreibung
Benzyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of propanoic acid and features a benzyl ester group along with a chlorosulfonyl functional group.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(chlorosulfonyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 3-(chlorosulfonyl)propanoate can be synthesized through the esterification of 3-(chlorosulfonyl)propanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of Benzyl 3-(chlorosulfonyl)propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is then purified through distillation or recrystallization techniques .
Types of Reactions:
Substitution Reactions: Benzyl 3-(chlorosulfonyl)propanoate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of Benzyl 3-(chlorosulfonyl)propanoate can lead to the formation of sulfonic acid esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of benzyl 3-(azidosulfonyl)propanoate or benzyl 3-(thiocyanatosulfonyl)propanoate.
Reduction: Formation of benzyl 3-(sulfonyl)propanoate.
Oxidation: Formation of benzyl 3-(sulfonic acid)propanoate.
Wirkmechanismus
The mechanism of action of Benzyl 3-(chlorosulfonyl)propanoate involves the reactivity of the chlorosulfonyl group, which can act as an electrophile in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 3-(sulfonyl)propanoate
- Benzyl 3-(azidosulfonyl)propanoate
- Benzyl 3-(thiocyanatosulfonyl)propanoate
Comparison: Benzyl 3-(chlorosulfonyl)propanoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules. The chlorosulfonyl group is more reactive than the sulfonyl group, allowing for a broader range of chemical transformations .
Eigenschaften
IUPAC Name |
benzyl 3-chlorosulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMXWCKIMOPVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)


![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)






![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)

